molecular formula C7H7F2NO2S B2777135 2,6-Difluoro-3-methylbenzenesulfonamide CAS No. 1548897-94-4

2,6-Difluoro-3-methylbenzenesulfonamide

Cat. No. B2777135
M. Wt: 207.19
InChI Key: JEPBOLIJKKFXML-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzenesulfonamide is a chemical compound with the CAS Number: 1548897-94-4 . It has a molecular weight of 207.2 and its IUPAC name is 2,6-difluoro-3-methylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-3-methylbenzenesulfonamide is C7H7F2NO2S . Its InChI Code is 1S/C7H7F2NO2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methylbenzenesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 207.2 and an average mass of 207.198 Da .

Scientific Research Applications

Fluorination Techniques in Organic Synthesis

A study demonstrated a direct fluorination technique for aminopyrimidines, leading to 5-fluoro-2-aminopyrimidines. This method, using Selectfluor in the presence of Ag(I), highlights the chemoselective fluorination process, with potential applications in synthesizing derivatives of 2,6-Difluoro-3-methylbenzenesulfonamide for pharmaceutical research (Chenxi Wang et al., 2017).

Carbonic Anhydrase Inhibition

Substituted tri- and tetrafluorobenzenesulfonamides have been synthesized and evaluated as high-affinity and isoform-selective carbonic anhydrase inhibitors. These compounds exhibit broad binding affinities and selectivities across different isoforms of carbonic anhydrase, indicating their potential for therapeutic applications in conditions where inhibition of specific carbonic anhydrase isoforms is beneficial (V. Dudutienė et al., 2015).

Molecular Decomposition Study

The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions was investigated, providing insights into the reaction mechanisms that could be relevant for understanding the stability and reactivity of sulfonamide-based compounds in various conditions (F. Bonner & Y. Ko, 1992).

Synthesis and Characterization

A novel compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized, providing a basis for further exploration of sulfonamide derivatives in materials science and pharmaceutical chemistry. The comprehensive study on its structure and properties through computational and spectroscopic methods offers a model for developing new materials and drugs based on sulfonamide chemistry (P. Murthy et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2,6-Difluoro-3-methylbenzenesulfonamide are not available, research in the field of difluoromethylation is ongoing and has seen recent advances . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

2,6-difluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPBOLIJKKFXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzenesulfonamide

CAS RN

1548897-94-4
Record name 2,6-difluoro-3-methylbenzene-1-sulfonamide
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